
Apalutamide
Overview
Description
Apalutamide is a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer. It is specifically indicated for use in conjunction with castration in the treatment of non-metastatic castration-resistant prostate cancer . This compound acts as an antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone in the prostate gland and elsewhere in the body .
Preparation Methods
The synthesis of apalutamide involves several steps. One method includes the reaction of isothiocyanate with methyl benzamide under microwave conditions, followed by hydrolysis . Another method involves the preparation of this compound in the presence of a neutralizing agent such as triethylsilylchloride, zinc chloride, or acetic acid, followed by treatment with acid . These methods aim to be efficient, economical, and environmentally friendly.
Chemical Reactions Analysis
Apalutamide undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal stress . Under these conditions, several degradation products are formed, which can be separated and characterized using high-performance liquid chromatography and mass spectrometry . Common reagents used in these reactions include acids, bases, and oxidizing agents.
Scientific Research Applications
Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
Clinical Trials:
- TITAN Study: This pivotal Phase III trial demonstrated that apalutamide combined with androgen deprivation therapy significantly improved overall survival (OS) and radiographic progression-free survival (rPFS) compared to placebo plus androgen deprivation therapy. The hazard ratios for death were 0.67 (95% CI, 0.51 to 0.89; P = .005) and for rPFS were 0.48 (95% CI, 0.39 to 0.60; P < .001) .
- SPARTAN Study: In this study, this compound showed a 25% reduction in the risk of death compared to placebo in patients with nmCRPC . The results indicated improved metastasis-free survival and a favorable safety profile.
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
Efficacy:
- This compound has been shown to significantly delay the progression of nmCRPC. In the SPARTAN trial, it achieved a notable increase in metastasis-free survival compared to placebo . The drug was the first approved by the U.S. Food and Drug Administration for this indication.
Safety Profile
This compound is generally well-tolerated among patients, with adverse events similar to those observed in other androgen receptor inhibitors. The most common side effects include fatigue, rash, and hypertension. Notably, health-related quality of life remains stable during treatment .
Real-World Evidence
Recent studies have provided insights into the effectiveness of this compound in real-world settings:
- A study comparing PSA90 response rates between this compound and abiraterone acetate found that 62.2% of patients on this compound achieved a significant reduction in prostate-specific antigen levels within six months compared to 41.6% for abiraterone .
- Another analysis indicated that patients treated with this compound had a median time to achieve PSA90 response of 3.6 months versus 10.3 months for those on abiraterone .
Case Study 1: Efficacy in Older Patients
A comprehensive assessment from both TITAN and SPARTAN studies highlighted that this compound is effective across various age groups, maintaining health-related quality of life while improving clinical outcomes .
Case Study 2: Comparison with Enzalutamide
In a retrospective analysis, this compound demonstrated superior OS benefits compared to enzalutamide in patients with mCSPC at 24 months . This finding emphasizes its potential as a preferred treatment option in certain patient populations.
Summary Table of Clinical Trials
Trial Name | Population | Treatment Comparison | Key Findings |
---|---|---|---|
TITAN | mCSPC | This compound + ADT vs Placebo + ADT | Improved OS (HR: 0.67), rPFS (HR: 0.48) |
SPARTAN | nmCRPC | This compound + ADT vs Placebo + ADT | 25% reduction in risk of death |
Mechanism of Action
Apalutamide exerts its effects by binding to the ligand-binding domain of the androgen receptor, blocking its nuclear translocation, DNA binding, and transcription of androgen receptor gene targets . This disruption of androgen receptor signaling inhibits the growth of prostate cancer cells. This compound also induces the degradation of the androgen receptor, further reducing its activity .
Comparison with Similar Compounds
Apalutamide is often compared with other second-generation antiandrogens such as darolutamide and enzalutamide. While all three compounds have similar mechanisms of action, darolutamide has the highest binding affinity to androgen receptors . This compound and enzalutamide have high absorption rates regardless of food intake, whereas darolutamide requires administration with food due to its low bioavailability . Additionally, darolutamide has lower central nervous system penetration and a lower risk of cytochrome P450 drug interactions compared to this compound and enzalutamide .
Conclusion
This compound is a crucial compound in the treatment of prostate cancer, with significant applications in scientific research. Its unique mechanism of action and comparison with similar compounds highlight its importance in the field of oncology. The synthesis and chemical reactions of this compound provide insights into its preparation and stability, making it a valuable compound for both clinical and research purposes.
Biological Activity
Apalutamide is a second-generation androgen receptor (AR) antagonist primarily used in the treatment of prostate cancer. Its mechanism of action, clinical efficacy, and safety profile have been extensively studied. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound selectively binds to the ligand-binding domain of the AR with 7 to 10-fold greater affinity than bicalutamide. This binding inhibits the translocation of the AR into the nucleus, preventing the receptor from activating androgen-responsive genes critical for prostate cancer progression .
Key Mechanistic Insights:
- Full Antagonist Activity: this compound exhibits full antagonist activity in AR-overexpressing cell lines and those with mutations that confer resistance to other antiandrogens like bicalutamide .
- Inhibition of Gene Expression: In LNCaP/AR cells, this compound effectively blocked R1881-induced expression of prostate-specific antigen (PSA) and other target genes, demonstrating its potency in inhibiting AR signaling pathways .
Clinical Efficacy
This compound has demonstrated significant clinical benefits in various settings, particularly in nonmetastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).
Phase III Trials
- SPARTAN Trial : This study evaluated this compound in nmCRPC patients. Results showed:
-
TITAN Trial : In mCSPC patients:
- Overall Survival : this compound combined with androgen deprivation therapy (ADT) resulted in a 33% reduction in the risk of death compared to placebo (HR 0.67; 95% CI 0.51-0.89; P=0.005) .
- Radiographic Progression-Free Survival (rPFS) : The combination therapy significantly delayed rPFS (HR 0.48; 95% CI 0.39-0.60; P<0.001) .
Safety Profile
The safety profile of this compound has been characterized as manageable, with adverse events consistent with those observed in other antiandrogens.
Common Adverse Events:
- Fatigue
- Rash
- Hypertension
- Falls
In clinical studies, health-related quality of life was preserved during treatment with this compound .
Comparative Efficacy
A comparative analysis between this compound and bicalutamide showed that this compound produced superior tumor regression rates in preclinical models:
Treatment | Tumor Regression Rate | Proliferative Index Decrease | Apoptotic Rate Increase |
---|---|---|---|
This compound | >50% | 60% | 10-fold |
Bicalutamide | <20% | Not specified | Not specified |
This table illustrates the enhanced efficacy of this compound over bicalutamide in reducing tumor growth and promoting apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical practice:
- A study involving older patients with advanced prostate cancer demonstrated that this compound plus ADT led to significant PSA declines across all age groups while maintaining quality of life .
- In patients previously treated with docetaxel, this compound showed robust activity and a favorable safety profile, underscoring its potential as a treatment option even after prior therapies .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a Phase 3 clinical trial evaluating apalutamide in metastatic castration-sensitive prostate cancer (mCSPC)?
Answer: Phase 3 trials for this compound should prioritize dual primary endpoints such as radiographic progression-free survival (rPFS) and overall survival (OS) to capture both disease control and mortality outcomes. The TITAN trial used a double-blind, placebo-controlled design with stratification by disease volume and prior docetaxel use . Sample size calculations must account for crossover adjustments (e.g., 40% crossover from placebo to this compound in TITAN’s open-label extension phase) to avoid underestimating treatment effects . Regular interim analyses (e.g., at 22.7 months median follow-up) are critical for early efficacy assessment .
Q. How do safety profiles of this compound compare across different prostate cancer populations (e.g., non-metastatic vs. metastatic CRPC)?
Answer: Adverse events (AEs) like rash (23.8% vs. 5.5%) and hypothyroidism (8.1% vs. 2.0%) are more frequent in non-metastatic CRPC (nmCRPC) trials (SPARTAN) compared to mCSPC (TITAN), likely due to longer treatment exposure . In mCSPC, fatigue and hypertension are common but manageable with dose adjustments. Real-world data from FAERS highlight rare AEs like seizures (0.6%), necessitating proactive monitoring in high-risk subgroups .
Q. What validated biomarkers are used to assess this compound’s efficacy in clinical trials?
Answer: Key biomarkers include:
- PSA kinetics : ≥50% PSA decline (54% vs. 2% in placebo, TITAN) .
- Radiographic progression : RECIST 1.1 criteria for soft-tissue lesions and bone scans .
- Exploratory biomarkers : Androgen receptor (AR) splice variants (e.g., AR-V7) and circulating tumor DNA (ctDNA) for resistance monitoring .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in prior docetaxel-treated patients be reconciled?
Answer: In TITAN, a subgroup analysis suggested reduced OS benefit in patients with prior docetaxel (HR 0.82 vs. 0.67 overall), but this lacked statistical power (n=10.7% of cohort) . Methodologically, interaction tests and inverse probability weighting (IPW) should be applied to adjust for confounding variables like disease volume and treatment duration. Preclinical models indicate docetaxel may upregulate AR signaling, potentially diminishing this compound’s effect—a hypothesis requiring validation in dedicated trials .
Q. What statistical approaches mitigate bias in crossover-adjusted survival analyses for this compound trials?
Answer: The rank-preserving structural failure time (RPSFT) model and two-stage estimation method (TSE) are robust for adjusting OS in crossover scenarios. In TITAN, RPSFT reduced the placebo-to-apalutamide crossover effect, confirming a 35% mortality risk reduction (HR 0.52) after adjustment . Sensitivity analyses using IPW or propensity score matching are recommended to validate findings .
Q. How can pharmacokinetic (PK) variability of this compound and its metabolite N-desmethyl-apalutamide inform dosing strategies?
Answer: Population PK models show this compound’s half-life (~3 days) and metabolite accumulation (~4-fold higher exposure) in CRPC patients. Covariates like hepatic impairment (Child-Pugh B) increase AUC by 28%, warranting dose reduction to 240 mg/day . Therapeutic drug monitoring (TDM) for trough concentrations (Ctrough >6 µg/mL) may optimize efficacy in subpopulations with high inter-individual variability .
Q. What experimental designs are optimal for studying this compound’s synergy with radiotherapy or novel AR-targeted agents?
Answer: Preclinical studies should use:
- In vivo models : Patient-derived xenografts (PDXs) with AR alterations to test this compound + PARP inhibitors .
- Clinical trials : Factorial designs (e.g., 2x2 for this compound ± radiotherapy) with adaptive randomization based on early PSA response .
- Biomarker integration : SPARTAN’s exploratory analysis of AR anomalies (e.g., AR-LBD mutations) identified responders, supporting stratified designs .
Q. Methodological Challenges
Q. How to address discrepancies in radiographic progression definitions between this compound trials?
Answer: SPARTAN (nmCRPC) used conventional imaging (CT/MRI), while TITAN (mCSPC) incorporated next-gen imaging (PSMA-PET). Harmonization via standardized central review (e.g., blinded independent central review [BICR]) reduces inter-reader variability. Sensitivity analyses comparing traditional vs. novel imaging thresholds (e.g., ≥5 new lesions) are critical .
Q. What strategies validate this compound’s stability and impurity profiles in preclinical formulations?
Answer: Forced degradation studies (acid/base/oxidative stress) coupled with HPLC-MS/MS identify major degradants (e.g., DP1–DP5). Central composite design (CCD) optimizes chromatographic parameters (pH, column temperature) to achieve resolution >2.0 between this compound and impurities .
Properties
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWBFZLDZWPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241899 | |
Record name | ARN-509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene-amplification, AR gene mutation, increased AR expression or increased androgen biosynthesis in prostate tumors. Apalutamide is an antagonist of AR that to the binding-site in the ligand-binding domain of the receptor with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reduces the concentrations of AR available to interact with the androgen response-elements (AREs). Upon treatment with apalutamide, AR was not recruited to the DNA promoter-regions. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third the activity of apalutamide in an in vitro transcriptional reporter assay. | |
Record name | Apalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
956104-40-8 | |
Record name | Apalutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956104-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apalutamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956104408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ARN-509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T36H88UA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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